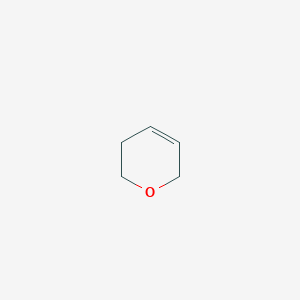

3,6-ジヒドロ-2H-ピラン

概要

説明

アルゾキシフェンは、ベンゾチオフェン系選択的エストロゲン受容体モジュレーター(SERM)です。乳がん、骨粗鬆症、子宮内膜がんの潜在的な治療法として開発されました。 アルゾキシフェンは、乳腺および子宮組織ではエストロゲン拮抗薬として作用し、一方で骨密度を維持し、血清コレステロールを低下させるエストロゲンアゴニストとして機能します .

科学的研究の応用

Chemistry: Arzoxifene serves as a model compound for studying the behavior of selective estrogen receptor modulators.

Biology: Research on arzoxifene has provided insights into estrogen receptor signaling pathways and their role in cellular processes.

Medicine: Arzoxifene has shown promise in the prevention and treatment of breast cancer, osteoporosis, and endometrial cancer. .

Industry: Arzoxifene’s unique properties make it a valuable compound for developing new therapeutic agents and improving existing treatments

作用機序

アルゾキシフェンは、エストロゲン受容体に結合してその活性を調節することにより、その効果を発揮します。乳腺および子宮組織では拮抗薬として作用し、エストロゲンの効果を阻害して癌発生のリスクを軽減します。骨組織では、アルゾキシフェンはアゴニストとして機能し、骨密度を促進して骨粗鬆症のリスクを軽減します。 関与する分子標的と経路には、細胞の増殖、分化、および生存に関与するさまざまな遺伝子の発現を調節するエストロゲン受容体アルファとエストロゲン受容体ベータが含まれます .

類似化合物の比較

アルゾキシフェンは、タモキシフェンやラロキシフェンなどの他の選択的エストロゲン受容体モジュレーターと比較されることがよくあります。3つの化合物はすべて類似の作用機序を共有していますが、アルゾキシフェンは特定の臨床前研究でより強力であることが判明しています。タモキシフェンとは異なり、アルゾキシフェンは子宮肥大効果がなく、子宮内膜癌のリスクを軽減します。 さらに、アルゾキシフェンはラロキシフェンと比較して、乳がんのリスクを軽減する効果が高いことが示されています .

類似の化合物には以下が含まれます。

タモキシフェン: 乳がんの治療に広く使用されているSERM。

ラロキシフェン: 骨粗鬆症と乳がんの予防に使用される別のSERM。

ラソフォキシフェン: 骨密度と乳がん予防に有益な効果を持つSERM。

オスペミフェン: 閉経後の女性の膣萎縮の治療に使用されるSERM

アルゾキシフェンの独自の特性と高い効力は、選択的エストロゲン受容体モジュレーターの分野におけるさらなる研究開発のための有望な候補となっています。

生化学分析

Biochemical Properties

It is known that this compound is used as a hydroxyl protecting agent , which suggests that it may interact with enzymes, proteins, and other biomolecules that contain hydroxyl groups

Cellular Effects

Given its role as a hydroxyl protecting agent , it may influence cell function by altering the chemical properties of biomolecules within the cell This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As a hydroxyl protecting agent , it likely exerts its effects at the molecular level by forming covalent bonds with hydroxyl groups on biomolecules This could potentially result in the inhibition or activation of enzymes, changes in gene expression, and alterations in the binding interactions between biomolecules

準備方法

アルゾキシフェンは、ベンゾチオフェン誘導体を用いた一連の化学反応によって合成できます。 工業的な製造方法は、反応条件を最適化して、最終生成物の高収率と高純度を確保することに重点を置いています .

化学反応の分析

アルゾキシフェンは、以下を含むいくつかの種類の化学反応を受けます。

酸化: アルゾキシフェンは、酸化されてさまざまな酸化誘導体を形成することができます。

還元: 還元反応は、ベンゾチオフェンコアの官能基を変更することができます。

置換: 置換反応は、ベンゾチオフェン環に異なる官能基を導入するために使用されます。

これらの反応で一般的に使用される試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

類似化合物との比較

Arzoxifene is often compared to other selective estrogen receptor modulators, such as tamoxifen and raloxifene. While all three compounds share similar mechanisms of action, arzoxifene has been found to be more potent in certain preclinical studies. Unlike tamoxifen, arzoxifene does not have uterotrophic effects, reducing the risk of endometrial carcinoma. Additionally, arzoxifene has shown greater efficacy in reducing the risk of breast cancer compared to raloxifene .

Similar compounds include:

Tamoxifen: A widely used SERM for the treatment of breast cancer.

Raloxifene: Another SERM used for the prevention of osteoporosis and breast cancer.

Lasofoxifene: A SERM with beneficial effects on bone density and breast cancer prevention.

Ospemifene: A SERM used for the treatment of vaginal atrophy in postmenopausal women

Arzoxifene’s unique properties and higher potency make it a promising candidate for further research and development in the field of selective estrogen receptor modulators.

特性

IUPAC Name |

3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGSKSNNEORSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953679 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-74-1 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 3,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

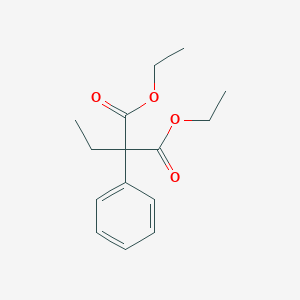

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3,6-dihydro-2H-pyran is C5H8O, and its molecular weight is 84.12 g/mol.

ANone: 13C NMR analysis can be used to determine the relative stereochemistry of 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. [] This method relies on analyzing the axial shielding effects observed in the 13C NMR spectra. Density functional theory (DFT) calculations were used to validate this method and assess the conformational bias present in the ring system. [] 1H NMR spectroscopy has also been used to gain insight into the reaction mechanisms of 3,6-dihydro-2H-pyrans. [, ]

ANone: 3,6-Dihydro-2H-pyrans can be synthesized through a variety of methods, including:

- Dehydrogenative Cycloetherification: This method utilizes DDQ as a promoter and allows for the diastereoselective synthesis of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans from (E)-(±)-1-aryl-5-hydroxy-1-alkenes. []

- Cyclization of Alkynols with Diorganyl Diselenides: An iron-catalyzed system can be employed to cyclize 1,4-butyne-diols using diorganyl diselenides, yielding 3,4-bis(organoselanyl)-2,5-dihydrofurans, which can be further transformed into 3,6-dihydro-2H-pyrans. This method is compatible with various functional groups. []

- Corey-Chaykovsky Reaction: α,β-unsaturated carbonyls can be selectively transformed into mono-, di-, and trisubstituted 3,6-dihydro-2H-pyran derivatives under optimized Corey-Chaykovsky reaction conditions. This mild, transition-metal-free protocol offers a broad substrate scope. []

- Cyclopropyl Epoxide Rearrangement: Aryl-substituted cyclopropyl epoxides can rearrange to form 2-aryl-3,6-dihydro-2H-pyrans under mild acidic conditions. This rearrangement offers a relatively simple route for synthesizing these compounds. []

- Ring-Closing Metathesis: Prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. The choice of catalyst and reaction conditions significantly impact the yield and selectivity. [, ]

ANone: The presence of the double bond in 3,6-dihydro-2H-pyrans allows for various functionalization strategies, including:

- Diels-Alder Reactions: The double bond in 3,6-dihydro-2H-pyrans can participate in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. For instance, the metathesis product of 5-(allyloxy)nona-2,7-diyne reacted chemo- and stereoselectively in a Diels-Alder reaction with N-phenylmaleimide. [, ]

- Oxidation: 3,6-dihydro-2H-pyrans can be oxidized to the corresponding 5,6-dihydro-2H-pyran-2-ones. []

ANone: The thermal decomposition of 3,6-dihydro-2H-pyran is a homogeneous, first-order, and likely unimolecular process. [] It yields formaldehyde and buta-1,3-diene quantitatively. Studies suggest that the decomposition proceeds through a concerted mechanism, and the activated complex likely possesses some polar character. []

ANone: 3,6-dihydro-2H-pyrans have been utilized in various catalytic transformations, including:

- Asymmetric Allylic Alkylation: Copper-catalyzed asymmetric allylic alkylation of alkylzirconium species to racemic 3,6-dihydro-2H-pyrans has been investigated. This reaction shows promise for enantioselective C-C bond formation. [, ]

- Cross-Dehydrogenative Coupling: Catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes has been achieved, demonstrating the potential of these compounds in asymmetric synthesis. []

ANone: Computational methods, particularly DFT calculations, have been valuable in understanding the reactivity and properties of 3,6-dihydro-2H-pyrans.

- Stereochemical Assignment: DFT calculations have been employed to validate the use of 13C NMR axial shielding effects for assigning relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. []

- Reaction Mechanism Studies: DFT calculations have been utilized to investigate the mechanism of retro-Diels-Alder reactions of partially saturated 2-pyrones, which are structurally related to 3,6-dihydro-2H-pyrans. These calculations have provided insights into the reaction pathways, intermediates, and activation barriers. []

ANone: 3,6-Dihydro-2H-pyrans serve as versatile building blocks in organic synthesis and hold promise in various fields:

- Synthesis of Natural Products: The dihydropyran unit is found in numerous natural products, and the synthetic methodologies developed for 3,6-dihydro-2H-pyrans can be applied to their total synthesis. For example, the total synthesis of (±)-(2R,6S)-3,4-dehydro-1,7-bis(4-hydroxyphenyl)-4'-de-O-methyl centrolobine and (±)-centrolobine have been achieved using a key dehydrogenative cycloetherification step. []

- Drug Discovery: The biological activity of 3,6-dihydro-2H-pyran derivatives has been explored, and some compounds have shown promising anticancer activity. [] Further research in this area could lead to the development of novel therapeutics.

ANone: Yes, some 3,6-dihydro-2H-pyran derivatives have shown biological activity:

- Anticancer Activity: Triazolyl thiazolidine derivatives of pyrene containing a 3,6-dihydro-2H-pyran moiety were synthesized and evaluated for anticancer activity. [] Some of these compounds showed potent cytotoxicity against various cancer cell lines, including breast cancer cells. []

- Antimicrobial Activity: (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives have been synthesized via hetero-Diels-Alder reactions. While their biological activity has not been extensively studied, the presence of the phosphonate group suggests potential for antimicrobial applications. []

- Insect Toxicity: A novel metabolite, 2-methyloctanoic acid 6-oxo-2-propenyl-3,6-dihydro-2H-pyran-3-yl ester, isolated from an endophytic fungus was found to be toxic to spruce budworm larvae. []

ANone: Yes, leaf alcohol, a flavor and fragrance compound, can be synthesized through the ring-opening reaction of 6-methyl-3,6-dihydro-2H-pyran. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。